molecular formula C20H22F3NO2S B2941306 N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE CAS No. 1797075-63-8

N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE

Cat. No.: B2941306
CAS No.: 1797075-63-8
M. Wt: 397.46
InChI Key: OBVLHEFEISEDJR-UHFFFAOYSA-N
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Description

N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is a complex organic compound that features a thiophene ring, an oxane ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE typically involves multiple steps, including the formation of the thiophene and oxane rings, followed by their coupling with the trifluoromethylphenyl group. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The thiophene and trifluoromethylphenyl groups are known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioactivity, while the thiophene and oxane rings provide additional functional versatility.

Properties

IUPAC Name

N-[(4-thiophen-2-yloxan-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3NO2S/c21-20(22,23)16-6-3-15(4-7-16)5-8-18(25)24-14-19(9-11-26-12-10-19)17-2-1-13-27-17/h1-4,6-7,13H,5,8-12,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVLHEFEISEDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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